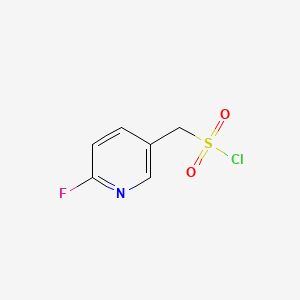
(6-Fluoropyridin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound that contains a fluoropyridine ring substituted with a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which can be synthesized through various fluorination reactions . The methanesulfonyl chloride group can then be introduced using reagents such as methanesulfonyl chloride (mesyl chloride) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for (6-Fluoropyridin-3-yl)methanesulfonyl chloride may involve large-scale fluorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
(6-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoropyridine and methanesulfonyl groups into target molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and properties.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
(6-Chloropyridin-3-yl)methanesulfonyl chloride: This compound has a chlorine atom in place of the fluorine atom.
Uniqueness
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
(6-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-2-6(8)9-3-5/h1-3H,4H2 |
InChI Key |
IPIQZKJFIJLCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















